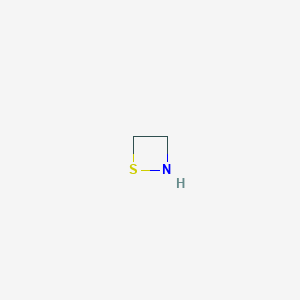
1,2-Thiazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Thiazetidine is a heterocyclic compound containing a four-membered ring with sulfur and nitrogen atoms at positions 1 and 2, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Thiazetidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridines, pyrazines, or pyrimidines with substituted isothiocyanates, followed by a base-catalyzed nucleophilic attack of the carbon-sulfur bond on 1,2-dihalomethanes. This process is often carried out under microwave-assisted conditions to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Thiazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazetidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Thiazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 1,2-Thiazetidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to bind to specific receptors can modulate signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Thiazolidine: A five-membered ring compound with similar sulfur and nitrogen positioning.
1,3-Thiazetidine: A structural isomer with the sulfur and nitrogen atoms at positions 1 and 3.
1,2-Thiazetidine-1,1-dioxide: A sulfone analogue of this compound with enhanced reactivity.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .
Eigenschaften
CAS-Nummer |
287-34-3 |
|---|---|
Molekularformel |
C2H5NS |
Molekulargewicht |
75.14 g/mol |
IUPAC-Name |
thiazetidine |
InChI |
InChI=1S/C2H5NS/c1-2-4-3-1/h3H,1-2H2 |
InChI-Schlüssel |
MNFSSEUNEZGWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



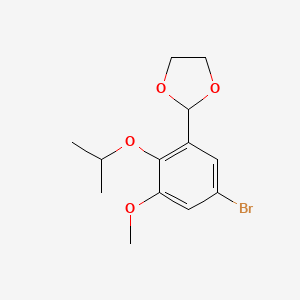

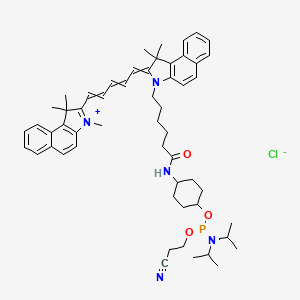

![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
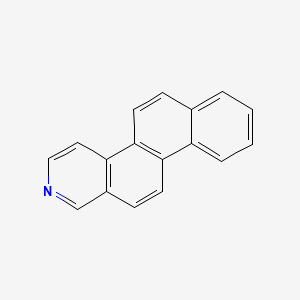
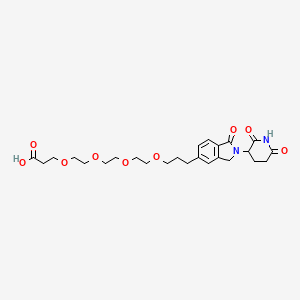


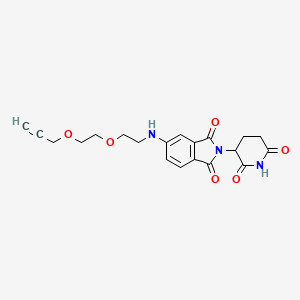
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
